N-(6-methoxy-3-pyridyl)-9H-fluorene-2-sulfonamide
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Overview
Description
N-(6-methoxy-3-pyridyl)-9H-fluorene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridyl group, a fluorene moiety, and a sulfonamide functional group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxy-3-pyridyl)-9H-fluorene-2-sulfonamide typically involves multi-step organic reactions. One common method includes the initial formation of the fluorene-2-sulfonamide core, followed by the introduction of the 6-methoxy-3-pyridyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for temperature and pH control, along with continuous monitoring of reaction progress, is essential for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxy-3-pyridyl)-9H-fluorene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the conversion of the sulfonamide group to an amine.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(6-methoxy-3-pyridyl)-9H-fluorene-2-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(6-methoxy-3-pyridyl)-9H-fluorene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the fluorene and pyridyl groups contribute to hydrophobic interactions and π-π stacking. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxy-3-pyridyl)thiourea
- N-(6-methoxy-3-pyridyl)benzamide
- N-(6-methoxy-3-pyridyl)benzenesulfonamide
Uniqueness
N-(6-methoxy-3-pyridyl)-9H-fluorene-2-sulfonamide stands out due to its combination of a fluorene moiety with a sulfonamide group, which is less common in similar compounds. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(6-methoxypyridin-3-yl)-9H-fluorene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3S/c1-24-19-9-6-15(12-20-19)21-25(22,23)16-7-8-18-14(11-16)10-13-4-2-3-5-17(13)18/h2-9,11-12,21H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBWHIHLNBYWVTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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